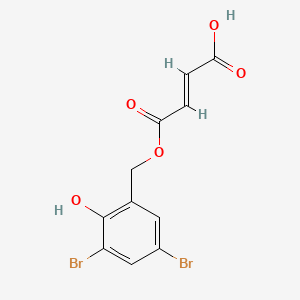
Mono(3,5-dibromosalicyl)fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(3,5-dibromosalicyl)fumarate, also known as this compound, is a useful research compound. Its molecular formula is C11H8Br2O5 and its molecular weight is 379.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hemoglobin Modification
One of the primary applications of mono(3,5-dibromosalicyl)fumarate is in the modification of hemoglobin. Research has shown that this compound can react with bovine and human hemoglobin under oxygenated conditions, resulting in pseudo-crosslinked derivatives that exhibit altered oxygen-binding characteristics.
Case Study: Bovine Hemoglobin
In studies involving bovine hemoglobin, this compound specifically acylates lysines in the beta-cleft of the protein. This reaction introduces a pseudo-crosslink that stabilizes the tetrameric structure of hemoglobin, preventing its dissociation into dimers. The modified hemoglobin shows a fivefold increase in retention time in circulation compared to untreated bovine hemoglobin, indicating potential benefits for transfusion applications .
- Oxygen Affinity : The modified hemoglobin exhibits a P50 value of 5.4 kPa at 37°C and pH 7.4, demonstrating altered oxygen affinity that is less sensitive to anions but responsive to CO2 levels .
- Bohr Effect : The Bohr effect is shifted toward a more alkaline pH range, suggesting modifications in proton release dynamics during oxygen binding .
Case Study: Human Hemoglobin
Similar modifications have been observed with human oxyhemoglobin. The reaction with this compound leads to derivatives that maintain stability at lower pH levels (pH 5.5), unlike normal hemoglobin which dissociates under these conditions. The modified human hemoglobin also demonstrates a reduced cooperativity in oxygen binding, which may be advantageous in certain clinical settings .
- Yield and Purification : The reaction yields a purified derivative with approximately 70% efficiency, making it viable for laboratory and clinical applications .
- Retention Time : The half-time retention of this compound in rat models increased fourfold compared to normal hemoglobin, highlighting its potential as an effective oxygen carrier in transfusion medicine .
Potential Applications in Transfusion Medicine
The enhanced stability and altered oxygen-binding properties of this compound-modified hemoglobin suggest several potential applications:
- Oxygen Carriers : Its ability to function as an oxygen carrier makes it a candidate for use in blood substitutes or perfusion fluids during surgeries.
- Anti-Sickling Agent : The modification also shows promise as an anti-sickling agent for treating sickle cell disease by stabilizing the hemoglobin structure against polymerization under low oxygen conditions .
Electrochemical Studies
Electrochemical studies have further elucidated the interactions between this compound and hemoglobin. These studies reveal insights into how chemical modifications can influence electron transfer processes within red blood cells, potentially affecting overall cellular metabolism and function .
Propiedades
Número CAS |
93705-06-7 |
|---|---|
Fórmula molecular |
C11H8Br2O5 |
Peso molecular |
379.99 g/mol |
Nombre IUPAC |
(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H8Br2O5/c12-7-3-6(11(17)8(13)4-7)5-18-10(16)2-1-9(14)15/h1-4,17H,5H2,(H,14,15)/b2-1+ |
Clave InChI |
SGTOKVHOVUZTIK-OWOJBTEDSA-N |
SMILES |
C1=C(C=C(C(=C1COC(=O)C=CC(=O)O)O)Br)Br |
SMILES isomérico |
C1=C(C=C(C(=C1COC(=O)/C=C/C(=O)O)O)Br)Br |
SMILES canónico |
C1=C(C=C(C(=C1COC(=O)C=CC(=O)O)O)Br)Br |
Sinónimos |
3,5-DBSF FMDA-3,5 fumaryl monodibromoaspirin mono(3,5-dibromosalicyl)fumarate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















